Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Overview
Description
. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it an interesting subject of study in organic chemistry.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, also known as 2,5-Norbornadiene-2,3-dicarboxylic acid, is an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
Given its role as an intermediate in prostaglandin synthesis , it likely interacts with enzymes involved in this pathway, contributing to the production of these important bioactive lipids.
Biochemical Pathways
As an intermediate in prostaglandin synthesis , this compound is part of the arachidonic acid metabolic pathway. Prostaglandins produced through this pathway have various roles, including mediating inflammatory responses, regulating blood flow, and influencing platelet aggregation.
Result of Action
The primary result of the action of this compound is the production of prostaglandins . These molecules have a wide range of effects at the cellular level, including promoting inflammation, vasodilation, and the aggregation of platelets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants to facilitate the cycloaddition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The hydrolysis step can be optimized using acid or base catalysis to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the double bonds in the bicyclic structure to single bonds, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Dicarboxylic acids and anhydrides.
Reduction: Reduced derivatives with single bonds.
Substitution: Substituted bicyclic compounds with different functional groups.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different functional groups.
5-Vinyl-2-norbornene: A derivative with a vinyl group, used in polymer chemistry.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: An anhydride form of the compound with distinct reactivity.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is unique due to its specific dicarboxylic acid functional groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMHVFWRMABGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935971 | |
Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-28-3 | |
Record name | Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Norbornadiene-2,3-dicarboxylic acid in materials science?
A: 2,5-Norbornadiene-2,3-dicarboxylic acid is a key building block for synthesizing polymers with unique photoresponsive properties. [, , , , , ] This molecule contains a norbornadiene (NBD) group, known for its ability to undergo reversible isomerization to quadricyclane (QC) upon exposure to light. This transformation allows for the storage and release of energy, making these polymers interesting for applications like solar energy storage.
Q2: How is 2,5-Norbornadiene-2,3-dicarboxylic acid incorporated into polymers?
A: The dicarboxylic acid functionality of 2,5-Norbornadiene-2,3-dicarboxylic acid enables its use in polymerization reactions. It can react with bis(epoxide)s through a polyaddition reaction to form polyesters containing NBD residues in the main chain. [, , ] This approach allows for the creation of various polymers by selecting different bis(epoxide)s.
Q3: Can the photochemical properties of 2,5-Norbornadiene-2,3-dicarboxylic acid be enhanced when incorporated into polymers?
A: Yes, studies show that incorporating 2,5-Norbornadiene-2,3-dicarboxylic acid into polymers can significantly enhance its photoreactivity. For example, the NBD residues in a specific polymer exhibited 50 times higher photoreactivity than NBD in the film state and 60 times higher than in a tetrahydrofuran solution. [] This enhancement is attributed to the polymer matrix influencing the NBD group's environment and facilitating efficient energy transfer.
Q4: What strategies are used to further improve the photoresponsiveness of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid?
A: Researchers have explored different strategies to further boost photoresponsiveness. One approach involves introducing photosensitizers like benzophenone groups into the polymer structure. [, ] These groups absorb light energy and transfer it to the NBD units, thereby increasing the efficiency of the NBD-to-QC conversion. Another strategy focuses on incorporating donor-acceptor NBD (D-A NBD) units. These units, created by adding electron-donating or electron-withdrawing groups to the NBD structure, exhibit enhanced light absorption and isomerization rates. [, , , ]
Q5: How is the energy storage capacity of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid evaluated?
A: Differential scanning calorimetry (DSC) is a common technique to determine the energy storage capacity of these polymers. [, ] By analyzing the heat released during the reverse isomerization of QC back to NBD, researchers can quantify the stored energy. Studies indicate that the stored energy in the quadricyclane groups of these polymers can reach around 45–55 kJ/mol. []
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